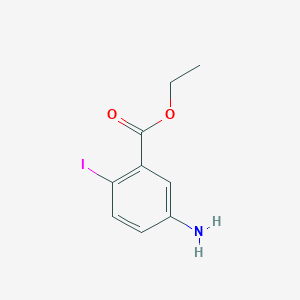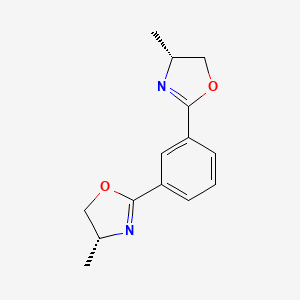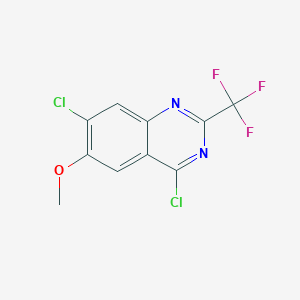
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the quinazoline ring.
Chlorination and Methoxylation: Introduction of chlorine and methoxy groups at specific positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:
These compounds share structural similarities but differ in their substitution patterns and biological activities. The presence of the methoxy group in this compound may confer unique properties, such as increased solubility and specific binding affinities .
Eigenschaften
Molekularformel |
C10H5Cl2F3N2O |
|---|---|
Molekulargewicht |
297.06 g/mol |
IUPAC-Name |
4,7-dichloro-6-methoxy-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5Cl2F3N2O/c1-18-7-2-4-6(3-5(7)11)16-9(10(13,14)15)17-8(4)12/h2-3H,1H3 |
InChI-Schlüssel |
KDLVALBPGJPHAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


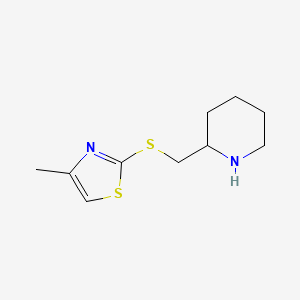
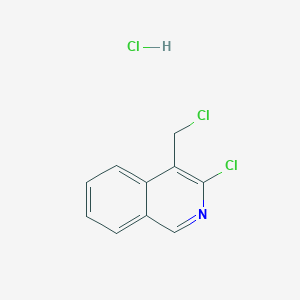
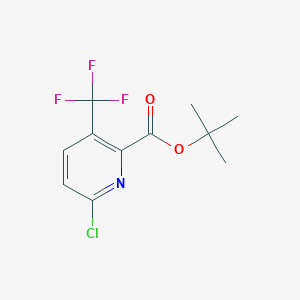
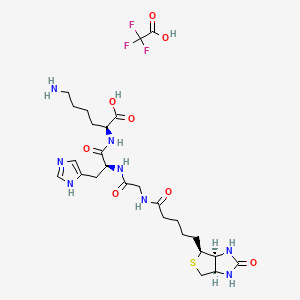
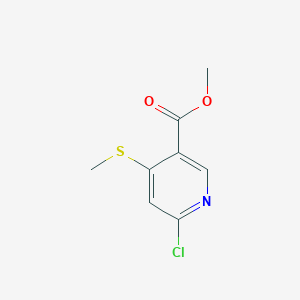
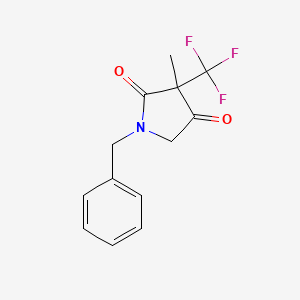
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
